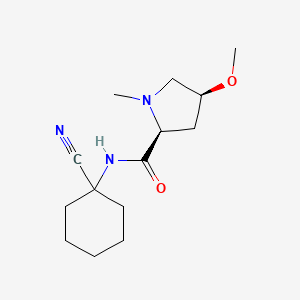![molecular formula C23H25N3O4 B2773038 N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898456-01-4](/img/structure/B2773038.png)
N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Compounds with quinoline and oxalamide structures have been extensively studied for their unique chemical properties, leading to various applications in material science and medicinal chemistry. The synthesis and structural elucidation of these compounds, using techniques such as UV, IR, HRESIMS, and NMR spectroscopy, lay the groundwork for understanding their chemical behavior and potential applications in drug discovery and material science. For example, the isolation and characterization of quinoline derivatives from natural sources demonstrate the significance of these compounds in natural product chemistry and their potential for synthetic modification for various applications (Tanjung et al., 2017).
Pharmacological Applications
The structural versatility of quinoline-based compounds facilitates their exploration for pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. The study of polymorphic modifications of certain quinoline derivatives highlights their potential as novel therapeutic agents with specific pharmacological properties, such as diuretic effects, which could be beneficial in treating hypertension (Shishkina et al., 2018). Another aspect of pharmacological research involves the development of quinoline-based inhibitors targeting specific enzymes or receptors, indicating the compound's potential in designing selective and potent therapeutic agents (Catarzi et al., 2005).
Material Science and Chemistry
Quinoline derivatives also show promise in material science, particularly in the development of fluorescent labeling agents and corrosion inhibitors. The unique optical properties of certain quinoline compounds, such as strong fluorescence and stability across a wide pH range, make them suitable for applications in fluorescent labeling and bioimaging. This application is critical in biomedical research for tracking and analyzing biological molecules and processes (Hirano et al., 2004). Moreover, the corrosion inhibition properties of quinoline derivatives highlight their potential in protecting metals from corrosion, indicating their importance in industrial applications (Verma et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
The compound interacts with EZH2, inhibiting its function . The structure-activity relationship study showed that the steric hindrance was important to the activity for EZH2 . This interaction results in a decrease in global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner .
Biochemical Pathways
The inhibition of EZH2 affects the methylation of histone H3 at lysine 27 (H3K27), a post-translational modification associated with gene silencing . This can lead to changes in gene expression that may affect various cellular pathways, potentially influencing cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound sklb1049, a derivative of the same class, was noted to have improved solubility compared to epz6438, another ezh2 inhibitor . This suggests that similar compounds may have favorable pharmacokinetic properties.
Result of Action
The inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 in SU-DHL-6 and Pfeiffer lymphoma cells . This can result in changes in gene expression that may affect cell behavior. For instance, it was observed that SKLB1049 caused cell arrest in the G0/G1 phase .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-19-7-3-2-5-15(19)10-11-24-22(28)23(29)25-18-13-16-6-4-12-26-20(27)9-8-17(14-18)21(16)26/h2-3,5,7,13-14H,4,6,8-12H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSSJRROANPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)


![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)
![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)
![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)


![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)
![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)
